Comparative Lipophilicity (LogP) of Pyridazine Methanol Analogs
The target compound exhibits an intermediate LogP value (0.91) compared to common pyridazine methanol analogs . This is a critical differentiator, as it provides a balance between aqueous solubility and membrane permeability that is distinct from more hydrophilic (methoxy, LogP = -0.936) or more lipophilic (ethoxy, LogP = 1.6) alternatives [1][2]. The chloro analog shows a LogP near zero (approx. -0.086 to 0.62), demonstrating a substantially different physicochemical profile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.91 |
| Comparator Or Baseline | (6-Methoxypyridazin-3-yl)methanol: LogP = -0.936; (6-Ethoxypyridazin-3-yl)methanol: LogP = 1.6; (6-Chloropyridazin-3-yl)methanol: LogP = -0.086 to 0.62 |
| Quantified Difference | Target compound is 1.846 log units more lipophilic than methoxy analog, 0.69 log units less lipophilic than ethoxy analog, and 0.29–0.996 log units more lipophilic than chloro analog. |
| Conditions | Calculated/measured values from vendor databases (Leyan, Chembase, ChemExper, Fluorochem, ChemTradeHub). |
Why This Matters
A LogP of 0.91 suggests an optimal balance for oral bioavailability and CNS penetration, making this compound a potentially superior choice for lead optimization over more polar or lipophilic analogs.
- [1] Chembase. (n.d.). (6-methoxypyridazin-3-yl)methanol. Substance ID: 521465. View Source
- [2] ChemExper. (n.d.). (6-ETHOXYPYRIDAZIN-3-YL)METHANOL. Catalog ID: 2043859. View Source
